

Technical Guide: Origin and Formation of Acotiamide Impurity 9

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Compound of Interest

Compound Name: Acotiamide Impurity 9

CAS No.: 948053-83-6

Cat. No.: B602143

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Classification: Process-Related Impurity (Synthesis)

Part 1: Chemical Identity & Structural Context[1][2]

To understand the formation of Impurity 9, one must first deconstruct the Acotiamide molecule into its synthons.[1] Acotiamide Hydrochloride Hydrate is an acetylcholinesterase (AChE) inhibitor synthesized via the coupling of a substituted benzoic acid and an aminothiazole moiety.[1]

Acotiamide Structure:

- Core: 1,3-thiazole-4-carboxamide.[1][2][3]
- N-Terminus (Amide): 2-hydroxy-4,5-dimethoxybenzoyl group.[1][2][3][4]
- C-Terminus (Side Chain): N-[2-(diisopropylamino)ethyl] group.[1][3][5][6]

Impurity 9 Identity:

- Common Name: **Acotiamide Impurity 9**.[1][7][8]
- CAS Number: 8[1][7][8][9]
- Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide.[1][8]

- Molecular Formula: C₆H₁₀N₄OS[1]
- Molecular Weight: 186.24 g/mol .[1][7]

Structural Comparison Table:

Feature	Acotiamide (API)	Impurity 9 (CAS 948053-83-6)
Thiazole 2-Position	2-hydroxy-4,5-dimethoxybenzamido	Free Primary Amine (-NH ₂)
Thiazole 4-Position	N-[2-(diisopropylamino)ethyl]carboxamide	N-(2-aminoethyl)carboxamide
Key Difference	Full Molecule	Des-benzoyl & Bis-des-isopropyl

Part 2: Origin and Formation Mechanism

The presence of Impurity 9 is a direct indicator of raw material contamination specifically within the diamine side chain reagent used during aminolysis.[1] Its formation is mechanistically distinct depending on the synthetic route employed (Route A vs. Route B).[1]

The "Amine Contamination" Hypothesis (Primary Root Cause)

The critical reagent in Acotiamide synthesis is N,N-diisopropylethylenediamine.[1] This reagent is typically synthesized from ethylenediamine via alkylation with isopropyl halides.[1]

- The Flaw: Incomplete alkylation or purification failure leaves residual ethylenediamine (primary diamine) in the reagent.[1]
- The Reaction: During the coupling step (aminolysis of the thiazole ester), the highly nucleophilic primary amine of the residual ethylenediamine competes with the bulky N,N-diisopropylethylenediamine.[1]

Mechanism 1: Direct Aminolysis (Route B Context)

In synthetic strategies where the thiazole ring is coupled to the side chain before benzoylation:

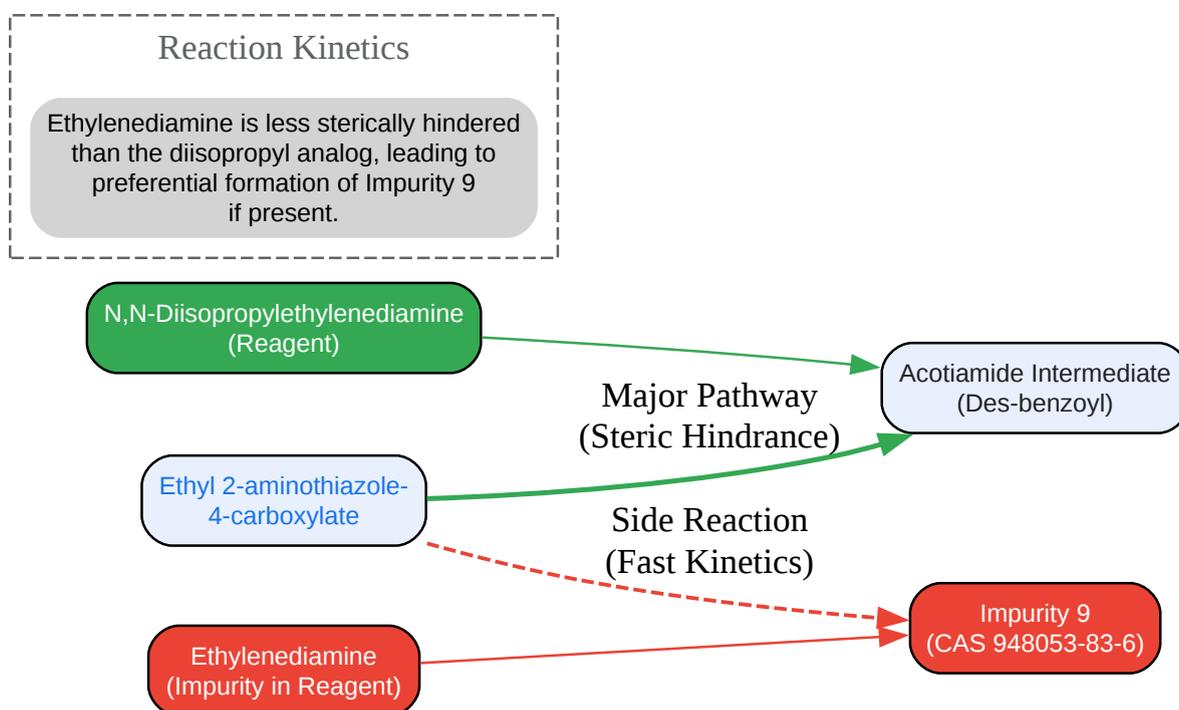
- Starting Material: Ethyl 2-aminothiazole-4-carboxylate.[1][3]
- Reagent: N,N-diisopropylethylenediamine (contaminated with Ethylenediamine).[1]
- Reaction: The unhindered primary amine of ethylenediamine attacks the ester carbonyl more rapidly than the sterically hindered diisopropylamine.[1]
- Result: Formation of Impurity 9 (2-amino-N-(2-aminoethyl)thiazole-4-carboxamide).

Mechanism 2: Carryover & Side Reaction (Route A Context)

In the more common Route A (Benzoylation first):

- Step 1: Ethyl 2-aminothiazole-4-carboxylate is benzoylated to form Intermediate I.[1]
- Failure Mode: If Step 1 is incomplete, unreacted Ethyl 2-aminothiazole-4-carboxylate carries over to Step 2.
- Step 2: Aminolysis with N,N-diisopropylethylenediamine.[1][2]
- The "Double Hit": The carried-over thiazole ester reacts with the ethylenediamine impurity in the amine reagent.[1]
- Result: Impurity 9 forms as a trace byproduct.

Visualization of Formation Pathway



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Figure 1: Mechanistic pathway showing the competitive aminolysis leading to Impurity 9.[1]

Part 3: Impact and Control Strategy

Why Impurity 9 is Critical

- **Genotoxicity Potential:** Impurity 9 contains a primary aliphatic amine and a free aminothiazole moiety.[1] Aminothiazoles can sometimes trigger structural alerts for genotoxicity depending on substitution.[1]
- **Reactivity:** The free primary amine on the tail of Impurity 9 is a "live" functional group.[1] It can react with the benzoyl chloride in subsequent steps to form a Bis-des-isopropyl Acotiamide analog (a dimer-like impurity), complicating the purification profile.[1]
- **Polarity Shift:** Being a small, polar molecule lacking the lipophilic isopropyl groups and the benzoyl ring, it behaves significantly differently in RP-HPLC, often eluting in the void volume if not controlled.[1]

Control Strategy (Self-Validating System)

Parameter	Control Limit	Rationale
Reagent Purity	N,N-Diisopropylethylenediamine > 99.5% (GC)	Direct control of the ethylenediamine precursor.[1]
Ethylenediamine Content	< 0.10% w/w in Reagent	Limits the theoretical maximum of Impurity 9 formation.
Stoichiometry	Excess Amine (1.1 - 1.2 eq)	Ensures complete conversion of the ester, but high quality amine is non-negotiable.[1]
Reaction Temp	< 60°C	Higher temperatures favor the reaction of sterically hindered amines, but also increase side reactions.

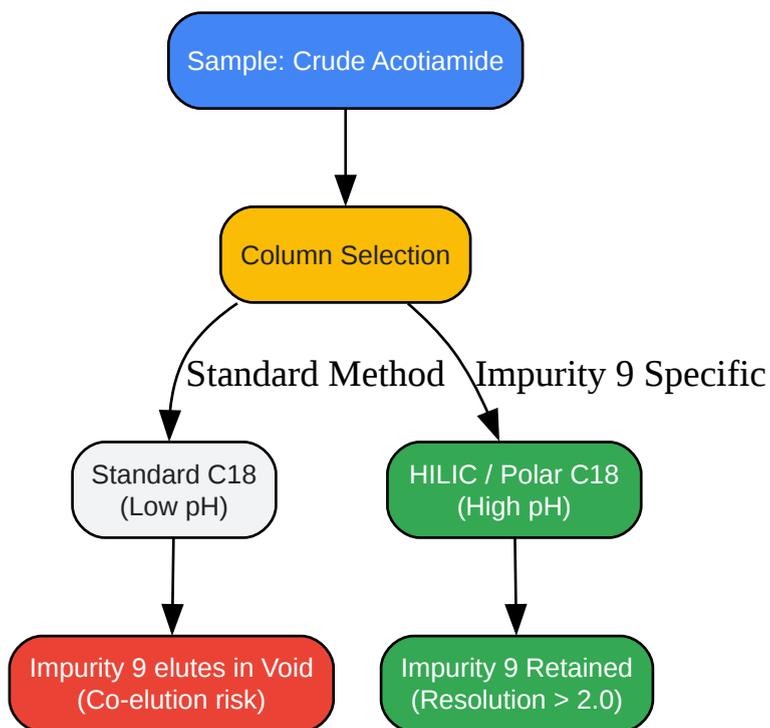
Part 4: Analytical Methodology

Detecting Impurity 9 requires a method capable of retaining highly polar, basic amines. Standard C18 methods for Acotiamide (lipophilic) often fail to retain Impurity 9.[1]

Recommended HPLC Conditions

- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a Polar-Embedded C18 (e.g., Waters XSelect HSS T3).[1]
- Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). High pH keeps the amine unprotonated to improve peak shape on C18, or use low pH for HILIC.[1]
- Mobile Phase B: Acetonitrile.[1][10][11]
- Detection: UV at 260 nm (Thiazole absorption).[1]
- Elution Order: Impurity 9 (Early) -> Acotiamide (Late).[1]

Analytical Logic Flow



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Figure 2: Decision tree for selecting the appropriate stationary phase to retain the polar Impurity 9.

Part 5: Experimental Protocol

Synthesis of Impurity 9 Reference Standard

To validate the analytical method, you must synthesize Impurity 9.

- Reagents:
 - Ethyl 2-aminothiazole-4-carboxylate (1.0 eq).[1][3]
 - Ethylenediamine (Excess, 5.0 eq) - Acts as solvent and reactant to prevent dimerization. [1]
- Procedure:
 - Dissolve ethyl 2-aminothiazole-4-carboxylate in absolute ethanol.

- Add ethylenediamine dropwise at 0°C.[1]
- Warm to room temperature and stir for 12 hours.
- Monitor by TLC (Mobile Phase: DCM/MeOH/NH₃ 90:10:1).[1]
- Work-up:
 - Concentrate under reduced pressure to remove ethanol and excess ethylenediamine.
 - Resuspend residue in cold water.[1]
 - Extract with n-butanol if precipitation does not occur, or filter the solid precipitate.[1]
 - Recrystallize from Ethanol/Ether.[1]
- Characterization:
 - ¹H NMR (DMSO-d₆): Look for thiazole proton (s, 1H) and the ethylene bridge signals (two triplets) without the isopropyl septets.[1]
 - MS (ESI+): m/z ~187 [M+H]⁺.

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